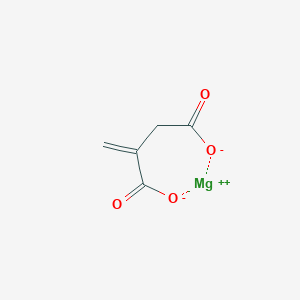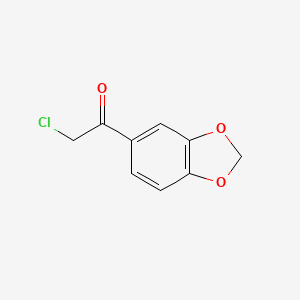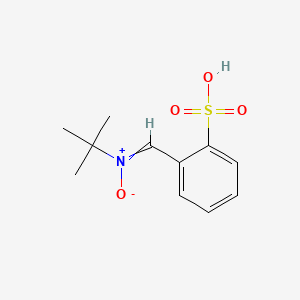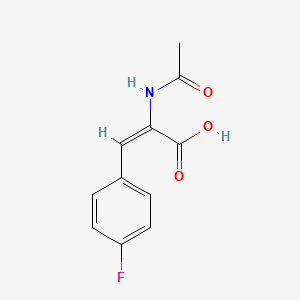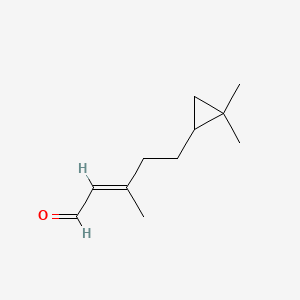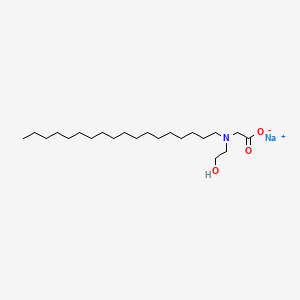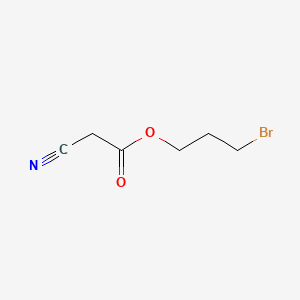
2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide is a chemical compound with a molecular formula of C10H10N2O4. This compound is known for its unique structure, which includes an indole ring substituted with two hydroxyl groups and an oxoacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dihydroxyindole, which is a key intermediate.
Oxidation: The indole derivative undergoes oxidation to introduce the hydroxyl groups at the 5 and 6 positions.
Acylation: The oxidized product is then subjected to acylation using oxalyl chloride to introduce the oxoacetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.
Substitution: The hydroxyl groups on the indole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amides or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Applications De Recherche Scientifique
2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydroxyl groups on the indole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxoacetamide group may also play a role in binding to active sites or interacting with other molecules in biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydroxyindole: A precursor in the synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide.
Indole-3-acetic acid: Another indole derivative with different functional groups.
2-Oxoindole: A compound with a similar oxo group but lacking the hydroxyl substitutions.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oxoacetamide groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H8N2O4 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C10H8N2O4/c11-10(16)9(15)5-3-12-6-2-8(14)7(13)1-4(5)6/h1-3,12-14H,(H2,11,16) |
Clé InChI |
OAGOHANVFSQANQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1O)O)NC=C2C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
